N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide
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Overview
Description
N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide is a chemical compound that belongs to the piperazine family. This compound features a piperazine ring with a benzhydryl (diphenylmethyl) group and a cyclopropyl group attached to the nitrogen atoms. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylpiperazine: A piperazine derivative with a benzhydryl group, similar in structure but lacking the cyclopropyl group.
N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
Uniqueness
N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide is unique due to the presence of both the cyclopropyl and benzhydryl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25N3S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-benzhydryl-N-cyclopropylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H25N3S/c25-21(22-19-11-12-19)24-15-13-23(14-16-24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,22,25) |
InChI Key |
OBLPEIDXNYZSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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